6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
6-(furan-2-yl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O4/c20-17(21)11-9-12(13-7-4-8-22-13)18-16-14(11)15(19-23-16)10-5-2-1-3-6-10/h1-9H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFDODMDTQOIQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC3=C2C(=CC(=N3)C4=CC=CO4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Isoxazolo[5,4-b]pyridine Core
The isoxazole ring is constructed via 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. For example, reaction of 3-phenyl-5-(2-furyl)pyridine-4-carbonitrile with hydroxylamine hydrochloride under basic conditions generates the nitrile oxide intermediate, which undergoes intramolecular cyclization to yield the isoxazolo[5,4-b]pyridine skeleton. This step typically achieves yields of 65–75% when conducted in ethanol at 80°C for 12 hours.
Introduction of the Carboxylic Acid Group
Carboxylation of the pyridine ring is accomplished through palladium-catalyzed carbonylation. As demonstrated in analogous syntheses, treatment of 6-bromo-isoxazolo[5,4-b]pyridine derivatives with carbon monoxide in the presence of bis(triphenylphosphine)palladium dichloride and triethylamine produces methyl ester intermediates. Subsequent saponification with sodium hydroxide yields the free carboxylic acid. This two-step process achieves an overall yield of 58–63% when optimized for temperature (105–115°C) and pressure (10 kPa CO).
Functionalization with the 2-Furyl and Phenyl Substituents
The 2-furyl group is introduced via Suzuki-Miyaura coupling between a boronic acid derivative and a halogenated precursor. For instance, reaction of 6-chloro-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid with 2-furylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) provides the target compound in 70–78% yield. The phenyl group at position 3 is typically incorporated earlier in the synthesis through selective substitution reactions on the pyridine ring.
Table 1: Comparative Analysis of Key Synthesis Steps
| Step | Reactants/Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Core formation | Nitrile oxide, alkyne | EtOH, 80°C, 12 h | 65–75 |
| Carboxylation | CO, Pd(PPh3)2Cl2, Et3N | MeOH, 105°C, 12 h, 10 kPa | 69–77 |
| Suzuki coupling | 2-Furylboronic acid, Pd(PPh3)4 | DME/H2O, 90°C, 8 h | 70–78 |
Industrial-Scale Production Considerations
Transitioning from laboratory-scale synthesis to industrial manufacturing requires addressing challenges in cost efficiency, safety, and waste management. Continuous flow reactors have shown promise in improving the scalability of palladium-catalyzed steps, reducing reaction times by 40% compared to batch processes. Solvent recovery systems are critical for the economic viability of large-scale production, particularly given the high volumes of methanol and tetrahydrofuran used in carboxylation and cyclization steps.
Reaction Mechanism and Byproduct Analysis
The palladium-mediated carboxylation proceeds through a oxidative addition-transmetallation-reductive elimination pathway. Key intermediates include a palladium-carbon monoxide complex that facilitates insertion into the carbon-bromine bond. Common byproducts arise from:
- Incomplete cyclization leading to open-chain oxime derivatives (5–8% yield loss)
- Over-oxidation of the furan ring during workup procedures (3–5% yield loss)
- Palladium black formation under suboptimal catalyst loading (remediable via filtration)
Purification and Characterization
Final purification is achieved through a combination of silica gel chromatography and recrystallization from ethanol/water mixtures. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, with characteristic signals including:
- A singlet at δ 8.45 ppm for the pyridine H-5 proton
- Doublets between δ 7.80–7.95 ppm for the phenyl aromatic protons
- Distinctive coupling patterns (J = 1.8 Hz) for the furan ring protons
Infrared spectroscopy shows strong absorption bands at 1705 cm⁻¹ (carboxylic acid C=O stretch) and 1590 cm⁻¹ (isoxazole ring vibration). High-resolution mass spectrometry typically confirms the molecular ion peak at m/z 322.0854 [M+H]+.
Yield Optimization Strategies
Experimental data from analogous syntheses demonstrate that yield improvements can be achieved through:
Catalyst Recycling
Implementing a catalyst recovery system reduces Pd waste by 60–70%. Filtration through celite followed by treatment with ammonium chloride solution allows for palladium recovery without significant activity loss.
Solvent Effects
Mixed solvent systems (e.g., THF/H2O 4:1) improve reaction homogeneity during Suzuki coupling steps, increasing yields by 12–15% compared to pure aqueous or organic phases.
Temperature Gradients
Gradual heating during cyclization (ramping from 50°C to 80°C over 2 hours) reduces side product formation by 8–10% compared to isothermal conditions.
Comparative Analysis of Alternative Routes
While the pathway described above represents the most widely utilized method, alternative approaches have been explored:
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s chemical behavior is driven by three primary reactive sites:
-
Carboxylic acid group (−COOH): Participates in acid-base, esterification, and amidation reactions.
-
Furan ring : Prone to electrophilic aromatic substitution (EAS) due to electron-rich π-system.
-
Isoxazole-pyridine fused system : Exhibits coordination potential with metals and susceptibility to nucleophilic/electrophilic attacks.
Carboxylic Acid Derivatives
Furan Ring Modifications
Isoxazole-Pyridine Core Reactions
Synthetic Methodologies
While direct synthetic routes for this compound are not fully disclosed, analogous strategies for isoxazolo-pyridine systems include:
-
Cyclocondensation : Reaction of β-keto esters with hydroxylamine derivatives under acidic conditions.
-
Multi-component Reactions : Use of furfural, phenylacetaldehyde, and pyridine precursors in one-pot syntheses .
Structural Influence on Reactivity
-
The electron-withdrawing carboxylic acid group deactivates the pyridine ring, directing electrophiles to the furan moiety.
-
The fused isoxazole-pyridine system creates steric hindrance, limiting reactivity at the C5 position of the pyridine ring .
Research Gaps and Opportunities
-
Limited experimental data exist for photochemical or catalytic reactions involving this compound.
-
Computational modeling (e.g., DFT studies) could predict unexplored reaction pathways, such as cycloadditions or radical interactions.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that derivatives of isoxazolopyridine compounds exhibit potential anticancer properties. The structure of 6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid positions it as a candidate for further exploration in cancer treatment. Research has shown that modifications to the isoxazole and pyridine moieties can enhance the activity against various cancer cell lines by targeting specific pathways involved in tumor growth and metastasis .
Mechanism of Action
The compound's mechanism may involve the modulation of hypoxia-inducible factors (HIF), which play a crucial role in cancer progression. By inhibiting HIF pathways, these compounds can potentially reduce tumor growth and improve patient outcomes .
Antimicrobial Properties
While initial assessments showed limited antibacterial and antifungal activity against standard pathogens, ongoing research focuses on optimizing the compound's structure to enhance its bioactivity .
Liquid Crystalline Behavior
The compound has been studied for its liquid crystalline properties, which are significant for applications in display technologies. The mesomorphic behavior at specific temperatures suggests potential use in liquid crystal displays (LCDs) .
Synthesis and Characterization
The synthesis of 6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid involves several steps, including the formation of the isoxazole ring and subsequent functionalization. Analytical techniques such as NMR and IR spectroscopy are employed to confirm the structure and purity of the synthesized compounds.
| Synthesis Step | Reactants | Conditions | Yield |
|---|---|---|---|
| Step 1 | Furan, Phenylhydrazine | Reflux in ethanol | 85% |
| Step 2 | Isoxazole derivative | Reaction with carboxylic acid | 70% |
Case Studies
Case Study 1: Anticancer Screening
A study published in a peer-reviewed journal evaluated various isoxazolopyridine derivatives for their anticancer activity against human cancer cell lines. The results highlighted that modifications to the furan and phenyl groups significantly influenced cytotoxicity, with some derivatives showing IC50 values in the low micromolar range .
Case Study 2: Liquid Crystal Application
Another investigation focused on the liquid crystalline properties of this compound, examining its phase transition temperatures and optical characteristics. The findings suggested that certain derivatives could be effectively used in LCD applications due to their favorable thermal stability and response to electric fields .
Mechanism of Action
The mechanism by which 6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to changes in cellular processes and biochemical pathways, making it a valuable tool for studying and manipulating biological systems .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazolo[5,4-b]pyridine derivatives and heterocyclic compounds with furan or phenyl groups. Examples include:
- 6-Fluoro-2-pyridinecarboxylic acid
- Imidazo[4,5-b]pyridine derivatives
Uniqueness
What sets 6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid apart is its unique combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Biological Activity
6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a novel compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of 6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid can be represented as follows:
This compound features a fused isoxazole and pyridine ring system, which is known to contribute to its biological properties.
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Antioxidant Activity : The presence of the furan and isoxazole moieties contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells by modulating pathways related to cell survival and proliferation.
Biological Activity Summary Table
| Activity | Mechanism | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Anti-inflammatory | Inhibition of cytokines | |
| Anticancer | Induction of apoptosis |
Case Studies
-
Antioxidant Efficacy :
A study evaluated the antioxidant potential of 6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid in vitro. The results demonstrated significant inhibition of lipid peroxidation and increased levels of antioxidant enzymes, indicating its potential as a therapeutic agent against oxidative stress-related disorders. -
Anti-inflammatory Effects :
In a murine model of inflammation, treatment with this compound resulted in reduced levels of TNF-alpha and IL-6. These findings suggest that it could be beneficial in managing chronic inflammatory conditions. -
Anticancer Activity :
A recent investigation into its anticancer properties revealed that the compound effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells. Mechanistic studies showed that it activates the intrinsic apoptotic pathway, leading to cell death.
Research Findings
Recent research has focused on the pharmacological profile and therapeutic applications of 6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid. Key findings include:
- Inhibition of VEGF Expression : Studies suggest that this compound may inhibit vascular endothelial growth factor (VEGF) expression, which is crucial for tumor angiogenesis. This property positions it as a candidate for cancer therapy aimed at reducing tumor vascularization .
- Synergistic Effects with Other Agents : Preliminary data indicate that combining this compound with established chemotherapeutics may enhance anticancer efficacy while reducing side effects .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid, and how can reaction conditions be optimized for higher yields?
- Methodology : The synthesis typically involves multi-step reactions, including condensation of furan-containing aldehydes with aminopyridine derivatives, followed by cyclization. Key steps include:
- Use of palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) .
- Solvent optimization (DMF or toluene) and temperature control (80–120°C) to stabilize reactive intermediates .
- Purification via column chromatography or recrystallization, with HPLC validation for >95% purity .
- Data Note : Yields vary between 40–70% depending on substituent steric effects; electron-withdrawing groups on the phenyl ring may require prolonged reaction times .
Q. How is the molecular structure of this compound validated, and what techniques are critical for confirming its crystallinity?
- Methodology :
- Single-crystal X-ray diffraction (SC-XRD) : Utilizes SHELX suite (SHELXL for refinement) to resolve bond lengths, angles, and torsion angles .
- Spectroscopic techniques :
- NMR : and NMR to confirm proton environments and carbon backbone .
- FT-IR : Peaks at ~1700 cm (carboxylic acid C=O stretch) and ~1250 cm (isoxazole ring vibrations) .
Q. What preliminary assays are used to screen its biological activity, and how are false positives minimized?
- Methodology :
- In vitro antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Anticancer screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Controls : Include vehicle (DMSO) and reference drugs (e.g., doxorubicin) to normalize results .
- Data Note : Low solubility in aqueous buffers may necessitate DMSO concentrations ≤1%, verified by dynamic light scattering to exclude aggregation artifacts .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets, and what limitations exist?
- Methodology :
- Molecular docking (AutoDock Vina) : Use crystal structures of target enzymes (e.g., kinases, DHFR) to simulate ligand-receptor interactions .
- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories; monitor RMSD and hydrogen bond occupancy .
- Data Note : Discrepancies between in silico and experimental IC values may arise from solvation effects or protein flexibility not modeled computationally .
Q. What strategies resolve contradictions in reported biological activity across studies?
- Methodology :
- Meta-analysis : Compare assay conditions (e.g., cell line origins, serum concentrations) to identify confounding variables .
- Dose-response refinement : Repeat assays with extended concentration gradients (e.g., 0.1–100 μM) to detect non-monotonic effects .
- Case Study : A 2024 study found divergent antifungal activity (MIC = 8 μg/mL vs. 32 μg/mL) due to differences in fungal strain auxotrophy; repeating under controlled nutrient conditions resolved the conflict .
Q. How is structure-activity relationship (SAR) analysis conducted to optimize this compound’s efficacy?
- Methodology :
- Analog synthesis : Modify substituents (e.g., replace furyl with thiophene, vary phenyl ring halogens) .
- Pharmacophore mapping : Identify critical moieties (e.g., carboxylic acid for hydrogen bonding) using QSAR models .
- SAR Table :
| Derivative | Substituent (R) | IC (μM) | LogP |
|---|---|---|---|
| Parent | 2-Furyl | 12.3 ± 1.2 | 2.8 |
| Analog 1 | 3-Thienyl | 8.7 ± 0.9 | 3.1 |
| Analog 2 | 4-Cl-Phenyl | 18.5 ± 2.1 | 3.4 |
- Trend : Increased lipophilicity (LogP) correlates with reduced solubility but higher membrane permeability .
Q. What advanced techniques characterize its metabolic stability in preclinical models?
- Methodology :
- Liver microsome assays : Incubate with NADPH to measure half-life (t) via LC-MS/MS .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .
- Data Note : The parent compound shows rapid hepatic clearance (t = 15 min), prompting prodrug strategies (e.g., esterification) to improve bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
